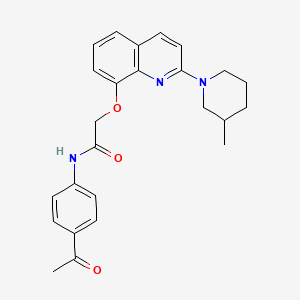

N-(4-acetylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-acetylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide is a useful research compound. Its molecular formula is C25H27N3O3 and its molecular weight is 417.509. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(4-acetylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide, with the molecular formula C25H27N3O3 and a molecular weight of 417.509 g/mol, is a compound of interest in pharmacological research. This article explores its biological activity, focusing on its mechanisms, effects in various biological systems, and potential therapeutic applications.

Chemical Structure

The compound's structure is characterized by the following key features:

- Acetylphenyl Group : Provides hydrophobic interactions which may influence binding to biological targets.

- Quinoline Derivative : Known for its diverse biological activities, including antimicrobial and antitumor effects.

- Piperidine Moiety : Implicated in modulating neurotransmitter systems.

Research indicates that this compound may exert its biological effects through several mechanisms:

- G Protein-Coupled Receptor (GPCR) Modulation : The compound may interact with GPCRs, influencing signaling pathways related to neurotransmission and vascular regulation .

- Inotropic Effects : Similar compounds have shown direct inotropic effects on cardiac tissues, suggesting potential cardiovascular applications .

- Antimicrobial Activity : Quinoline derivatives are often evaluated for their antibacterial and antifungal properties, which may extend to this compound due to structural similarities .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the compound's biological activity:

In Vivo Studies

In vivo studies have also provided insights into the compound's pharmacological effects:

- Cardiovascular Effects : Administration in anesthetized models showed significant inotropic and vasodilatory effects, indicating potential applications in heart failure management .

- Neuropharmacological Effects : The piperidine component suggests possible interactions with neurotransmitter systems, warranting further exploration in neurological contexts.

Case Studies

Several case studies highlight the compound's potential:

- Study on Cardiac Function : A study involving isolated perfused rat hearts demonstrated that the compound significantly increased contractility compared to control groups, suggesting a role as a positive inotropic agent .

- Neurotransmitter Modulation : Research indicated that similar compounds with piperidine structures could modulate dopamine receptors, hinting at the potential for treating neurological disorders .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that quinoline derivatives, including N-(4-acetylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide, may exhibit anticancer properties. Similar compounds have been shown to inhibit key enzymes involved in cancer progression, such as kinases. Studies suggest that this compound could act as a competitive inhibitor at active sites or through allosteric modulation, leading to decreased activity of target proteins involved in tumor growth .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Quinoline derivatives have been studied for their ability to modulate inflammatory pathways, particularly through the inhibition of nuclear factor kappa B (NF-κB) signaling. This mechanism is crucial in reducing the production of inflammatory cytokines, making it a candidate for developing anti-inflammatory agents .

Antimicrobial Properties

Given the historical context of quinoline derivatives in antimicrobial research, this compound may also possess antimicrobial activity. Its structural characteristics allow it to interact with microbial targets, which could lead to the development of novel antibiotics or antifungal agents .

Case Study 1: Anticancer Research

In a study examining the effects of quinoline derivatives on cancer cell lines, researchers found that compounds structurally similar to this compound exhibited significant cytotoxicity against various cancer types. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity toward cancer cells .

Case Study 2: Anti-inflammatory Activity

Another research effort focused on evaluating the anti-inflammatory properties of quinoline-based compounds. The findings indicated that these compounds could significantly reduce inflammatory markers in vitro and in vivo models. This suggests that N-(4-acetylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yloxy)acetamide) may also contribute to similar therapeutic effects .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The acetamide and acetylphenyl groups undergo hydrolysis under acidic or basic conditions:

-

Acid-Catalyzed Hydrolysis :

Acetamide+H2OHClCarboxylic Acid+Aniline Derivative

The acetamide moiety hydrolyzes to form 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetic acid and 4-aminophenyl ketone derivatives. Reaction conditions include HCl (6M) at 80–100°C for 6–12 hours . -

Base-Mediated Hydrolysis :

Under NaOH (2M, reflux), the acetylphenyl group undergoes saponification, yielding a sodium carboxylate intermediate .

Table 1: Hydrolysis Reaction Conditions and Products

Nucleophilic Substitution at the Quinoline Core

The quinoline ring participates in electrophilic aromatic substitution (EAS) and metal-catalyzed cross-coupling:

-

Nitration :

Reacts with HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups at the 5- or 7-position of the quinoline ring . -

Buchwald-Hartwig Amination :

Palladium catalysis enables coupling with aryl amines at the 8-position, though steric hindrance from the piperidinyl group reduces efficiency .

Table 2: Substitution Reactions at the Quinoline Ring

Redox Reactions

-

Reduction of Acetamide to Amine :

RCONH2LiAlH4RCH2NH2

LiAlH₄ in THF reduces the acetamide to a primary amine, forming N-(4-(1-hydroxyethyl)phenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)ethylamine . -

Oxidation of Piperidine Moiety :

MnO₂ oxidizes the 3-methylpiperidin-1-yl group to a pyridine derivative under anhydrous conditions .

O→N Smiles Rearrangement

The ether-oxygen linkage undergoes intramolecular rearrangement under basic conditions:

-

Mechanism :

Deprotonation at the acetylphenyl group triggers nucleophilic attack by the quinoline nitrogen, forming a tetrahedral intermediate that collapses into an amide .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces cleavage of the C–O bond in the ether linkage, producing quinolin-8-ol and acetylphenyl acetamide fragments .

Complexation with Metal Ions

The quinoline nitrogen and acetamide oxygen coordinate with transition metals:

Propiedades

IUPAC Name |

N-(4-acetylphenyl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3/c1-17-5-4-14-28(15-17)23-13-10-20-6-3-7-22(25(20)27-23)31-16-24(30)26-21-11-8-19(9-12-21)18(2)29/h3,6-13,17H,4-5,14-16H2,1-2H3,(H,26,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLQZASDHKCPSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)C(=O)C)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.